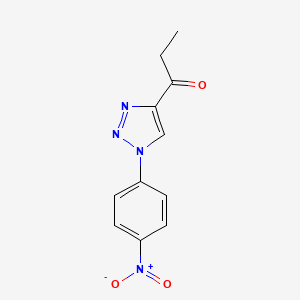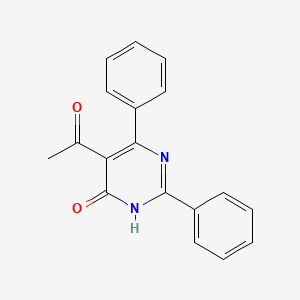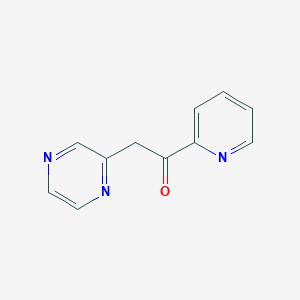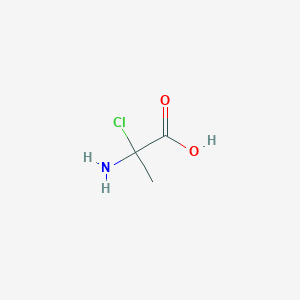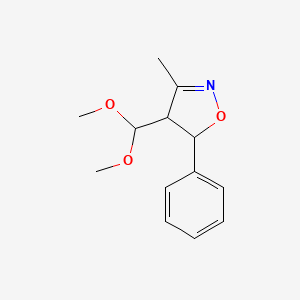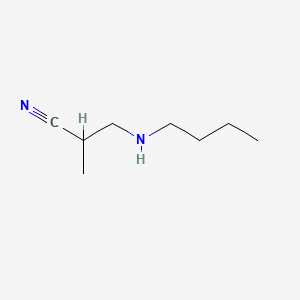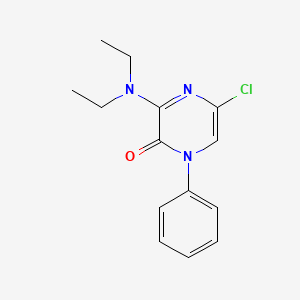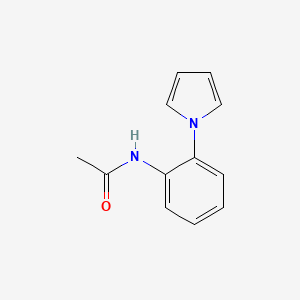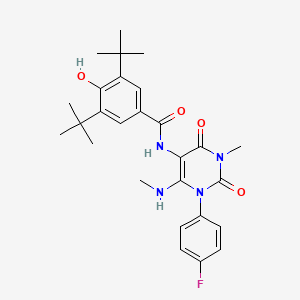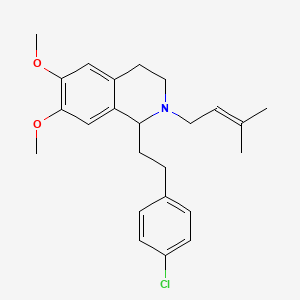
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorophenethyl group, dimethoxy groups, and a methylbutenyl side chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
科学的研究の応用
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methylbutenyl side chain.
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Has a different side chain.
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbutyl)-1,2,3,4-tetrahydroisoquinoline: Contains a saturated side chain.
Uniqueness
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
63937-77-9 |
|---|---|
分子式 |
C24H30ClNO2 |
分子量 |
400.0 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H30ClNO2/c1-17(2)11-13-26-14-12-19-15-23(27-3)24(28-4)16-21(19)22(26)10-7-18-5-8-20(25)9-6-18/h5-6,8-9,11,15-16,22H,7,10,12-14H2,1-4H3 |
InChIキー |
GJFGPQLNCBQNPS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


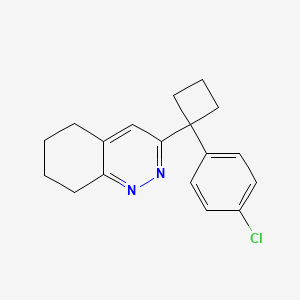
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
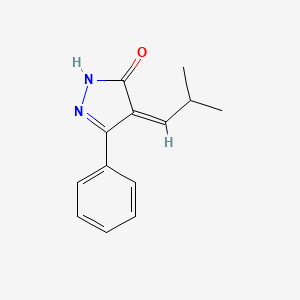
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
